3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves the inhibition of PARP-1, a key enzyme in the DNA repair pathway. By binding to the active site of PARP-1, this compound prevents the enzyme from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly effective in cancer cells, which rely heavily on PARP-1 for survival .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a fused pyran ring, showing enhanced activity due to additional interactions with target enzymes.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a pyrazole ring, known for its anticancer properties.
Thieno[2,3-d]pyrimidine-2,4-dione: Contains a thiophene ring, used in various therapeutic applications.
Uniqueness
Its structure allows for effective binding to the enzyme’s active site, making it a promising candidate for further drug development .
Properties
CAS No. |
40338-54-3 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-2-1-3-8-5(4)9-7(12)10(6)13/h1-3,13H,(H,8,9,12) |
InChI Key |
VRPVMTYMAHQMDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)O)N=C1 |
Origin of Product |
United States |
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